1,4,5,8-Tetrahydronaphthalene

Catalog No.
S1928646
CAS No.
493-04-9
M.F
C10H12
M. Wt
132.2 g/mol
Availability
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1,4,5,8-Tetrahydronaphthalene

CAS Number

493-04-9

Product Name

1,4,5,8-Tetrahydronaphthalene

IUPAC Name

1,4,5,8-tetrahydronaphthalene

Molecular Formula

C10H12

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C10H12/c1-2-6-10-8-4-3-7-9(10)5-1/h1-4H,5-8H2

InChI Key

FSWYUDLVKBSHDX-UHFFFAOYSA-N

SMILES

C1C=CCC2=C1CC=CC2

Canonical SMILES

C1C=CCC2=C1CC=CC2

1,4,5,8-Tetrahydronaphthalene, also known as tetralin, is a bicyclic organic compound with the chemical formula C10H12\text{C}_{10}\text{H}_{12} and a CAS registry number of 493-04-9. It consists of a naphthalene ring that has undergone partial hydrogenation, resulting in the saturation of four carbon-carbon bonds. This compound appears as a colorless liquid with a characteristic aromatic odor and is primarily used as a solvent and in various chemical syntheses. Its structure can be visualized as two fused cyclohexane rings, making it a member of the class of compounds known as polycyclic aromatic hydrocarbons (PAHs) .

Typical of hydrocarbons. Key reactions include:

  • Hydrogenation: Further hydrogenation can convert 1,4,5,8-tetrahydronaphthalene into decahydronaphthalene.
  • Oxidation: It can be oxidized to form naphthalene derivatives or carboxylic acids.
  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions due to its aromatic nature, although the presence of saturated bonds may influence reactivity.

These reactions make 1,4,5,8-tetrahydronaphthalene a versatile intermediate in organic synthesis .

1,4,5,8-Tetrahydronaphthalene can be synthesized through several methods:

  • Hydrogenation of Naphthalene: The most common method involves the catalytic hydrogenation of naphthalene under high pressure and temperature conditions. Catalysts such as palladium or platinum are typically employed.
  • Diels-Alder Reaction: It can be synthesized from the Diels-Alder reaction between 1,3-butadiene and cyclopentadiene derivatives.
  • Cyclization Reactions: Various cyclization reactions involving aromatic compounds can also yield 1,4,5,8-tetrahydronaphthalene .

1,4,5,8-Tetrahydronaphthalene is utilized in several applications:

  • Solvent: It serves as a solvent for various organic compounds due to its ability to dissolve both polar and nonpolar substances.
  • Chemical Intermediate: It is used in the synthesis of other chemicals and materials such as resins and plastics.
  • Fuel Additive: Its properties allow it to be used as an additive in fuels to enhance performance .

Interaction studies involving 1,4,5,8-tetrahydronaphthalene primarily focus on its behavior in biological systems and its interactions with various enzymes and receptors. Research indicates that it may interact with cytochrome P450 enzymes which play a crucial role in drug metabolism. Additionally, studies have explored its effects on microbial growth inhibition but further research is necessary to fully understand its interaction mechanisms .

Several compounds share structural similarities with 1,4,5,8-tetrahydronaphthalene. Here is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
NaphthaleneC10H8\text{C}_{10}\text{H}_8Fully aromatic; lacks hydrogen saturation
DecahydronaphthaleneC10H18\text{C}_{10}\text{H}_{18}Fully saturated; higher molecular weight
1-Methyl-naphthaleneC11H10\text{C}_{11}\text{H}_{10}Contains a methyl group; more reactive
2-Methyl-naphthaleneC11H10\text{C}_{11}\text{H}_{10}Similar to 1-methyl but differs in position

1,4,5,8-Tetrahydronaphthalene stands out due to its unique combination of saturated and unsaturated bonds which influences its reactivity and applications compared to fully aromatic or saturated compounds .

XLogP3

2.4

Other CAS

493-04-9

Wikipedia

1,4,5,8-Tetrahydronaphthalene

Dates

Last modified: 07-22-2023

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